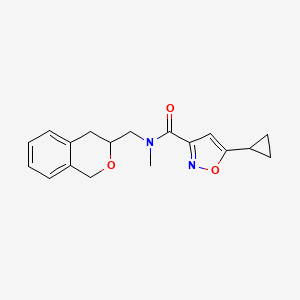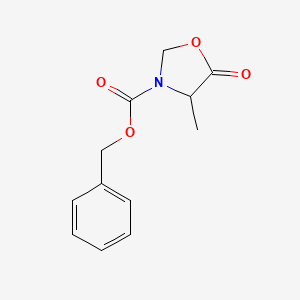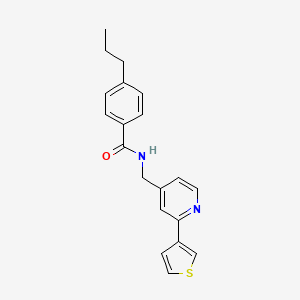
5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isochroman-3-ylmethyl group, and an isoxazole-3-carboxamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with suitable reagents to introduce the methyl group at the 3-position.
Cyclopropylation: Introduction of the cyclopropyl group is achieved through cyclopropanation reactions using appropriate cyclopropylating agents.
Isoxazole Formation: The isoxazole ring is constructed through cyclization reactions involving nitrile oxides and alkenes.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide
- tert-butyl N-(3-nitropropyl)carbamate
Uniqueness
5-Cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl group, isochroman-3-ylmethyl moiety, and isoxazole ring contribute to its stability, reactivity, and potential therapeutic effects.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20(18(21)16-9-17(23-19-16)12-6-7-12)10-15-8-13-4-2-3-5-14(13)11-22-15/h2-5,9,12,15H,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXSUBLKYOGSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2523357.png)
![2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide](/img/structure/B2523361.png)

![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)
![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)
![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)

![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)
